molecular formula C20H21N3O2 B10880031 (4Z)-4-{1-[(3-hydroxypropyl)amino]ethylidene}-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one

(4Z)-4-{1-[(3-hydroxypropyl)amino]ethylidene}-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B10880031
M. Wt: 335.4 g/mol
InChI Key: CFVFSTYQVQYEFN-UHFFFAOYSA-N
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Description

(4Z)-4-{1-[(3-hydroxypropyl)amino]ethylidene}-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrazolone core substituted with hydroxypropyl and diphenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-{1-[(3-hydroxypropyl)amino]ethylidene}-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. One common method includes the condensation of 3-hydroxypropylamine with an appropriate aldehyde to form an intermediate Schiff base, which is then cyclized with a diphenyl-substituted hydrazine to yield the final pyrazolone product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification steps such as recrystallization or chromatography are essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(4Z)-4-{1-[(3-hydroxypropyl)amino]ethylidene}-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are typically employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group may yield propionaldehyde or propionic acid derivatives.

Scientific Research Applications

(4Z)-4-{1-[(3-hydroxypropyl)amino]ethylidene}-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (4Z)-4-{1-[(3-hydroxypropyl)amino]ethylidene}-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (4Z)-4-{1-[(3-hydroxypropyl)amino]ethylidene}-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C20H21N3O2

Molecular Weight

335.4 g/mol

IUPAC Name

4-[N-(3-hydroxypropyl)-C-methylcarbonimidoyl]-2,5-diphenyl-1H-pyrazol-3-one

InChI

InChI=1S/C20H21N3O2/c1-15(21-13-8-14-24)18-19(16-9-4-2-5-10-16)22-23(20(18)25)17-11-6-3-7-12-17/h2-7,9-12,22,24H,8,13-14H2,1H3

InChI Key

CFVFSTYQVQYEFN-UHFFFAOYSA-N

Canonical SMILES

CC(=NCCCO)C1=C(NN(C1=O)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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